rac 13C3-异松油二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

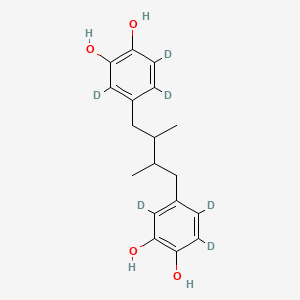

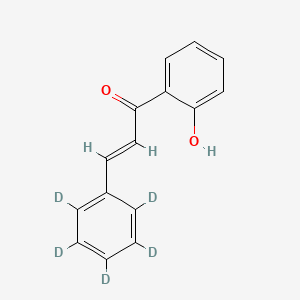

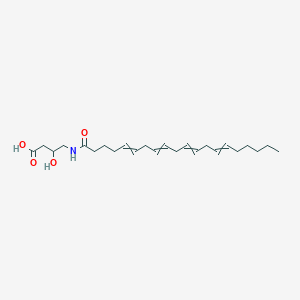

Rac Secoisolariciresinol-13C3 is a labelled analog of rac Secoisolariciresinol . It is a lignan (phenylpropanoid) with significant estrogenic activity .

Synthesis Analysis

Secoisolariciresinol diglucosides (SDGs) were synthesized from vanillin via secoisolariciresinol and glucosyl donor through a concise route that involved chromatographic separation of diastereomeric diglucoside derivatives .Molecular Structure Analysis

The molecule of secoisolariciresinol assumes a clustered conformation in the crystal, characterized by the facing of the two phenyl rings . This geometry is stabilized by the formation of a network of hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of rac Secoisolariciresinol-13C3 is C20H26O6 . The average molecular weight is 362.42 .科学研究应用

Osteogenic Activity

rac Secoisolariciresinol-13C3: has been studied for its potential in treating osteoporosis. Researchers have identified microbial metabolites of Secoisolariciresinol that exhibit osteogenic effects, which are crucial for bone health and regeneration . These metabolites have shown promising results in enhancing cell viability, osteoblastic differentiation, and gene expression, which are key factors in bone formation and maintenance.

Neuroprotection

The compound has also been linked to neuroprotective properties. Studies suggest that Secoisolariciresinol diglucoside (SDG) , a derivative, may protect against neuroinflammation, which is beneficial in preventing and treating neurological disorders . This could lead to advancements in therapies for conditions like Alzheimer’s disease and other forms of dementia.

Anti-inflammatory and Antioxidant Effects

In the realm of inflammation and oxidative stress, rac Secoisolariciresinol-13C3 derivatives have been found to have significant anti-inflammatory and antioxidant effects. These properties are essential in the prevention and management of chronic diseases such as heart disease, tumor progression, atherosclerosis, and diabetes .

Extraction and Purification Techniques

Scientifically, the compound has been a subject of interest in developing extraction and purification techniques. A two-step extraction methodology involving ionic liquid-based ultrasonic-assisted extraction (IL-UAE) and ionic liquid-based aqueous two-phase system (IL-ATPS) has been developed for the extraction and purification of SDG from flaxseed . This methodology could be applied to other bioactive compounds, enhancing the efficiency of natural product extraction.

Dietary Lignan Biotransformation

The gut microbiota’s role in the biotransformation of dietary lignans into enterolignans has been a significant area of researchrac Secoisolariciresinol-13C3 is a major lignan that undergoes this transformation, which may result in metabolites with more potent bioactivities than the precursor lignans . This has implications for nutritional science and the development of functional foods.

Lead Compound Development for Medicinal Use

The microbial metabolites of rac Secoisolariciresinol-13C3 have been synthesized and evaluated for their potential as lead compounds in medicinal applications. The focus has been on developing efficient compounds from these metabolites for the treatment of diseases like osteoporosis .

Natural Product Chemistry

In natural product chemistry, rac Secoisolariciresinol-13C3 is a compound of interest due to its occurrence in various grains, seeds, fruits, and vegetables. Its study contributes to understanding the chemical diversity and potential health benefits of natural products .

Metabolomics

Lastly, the untargeted metabolomics approach has been utilized to identify the microbial transformation products of rac Secoisolariciresinol-13C3 . This technique is crucial for discovering new metabolites and understanding their biological activities, which can lead to novel therapeutic agents .

未来方向

The ability of rac Secoisolariciresinol-13C3 to exert a multi-functional response reducing oxidative stress, inflammation, and BBB permeability makes it an exciting potential therapeutic for neuroinflammatory diseases . More research is needed to determine the mechanism by which rac Secoisolariciresinol-13C3 mediates these effects .

作用机制

Target of Action

Secoisolariciresinol, the parent compound of rac Secoisolariciresinol-13C3, has been used in trials studying the prevention of breast cancer .

Mode of Action

It is known that secoisolariciresinol, the parent compound, has significant estrogenic activity . This suggests that it may interact with estrogen receptors, leading to changes in gene expression and cellular function.

Biochemical Pathways

It is known that secoisolariciresinol, the parent compound, is involved in the metabolism of amino acids and short-chain fatty acids

Result of Action

Studies on secoisolariciresinol, the parent compound, suggest that it has anti-inflammatory effects and can protect the blood-brain barrier . It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo, and prevent enhanced blood-brain barrier permeability during systemic inflammatory response .

Action Environment

It is known that the parent compound, secoisolariciresinol, is present in some cereals such as rye , suggesting that dietary intake could potentially influence its bioavailability and efficacy.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Secoisolariciresinol-13C3 involves a series of reactions starting from commercially available starting materials. The key steps include protection of the hydroxyl groups, formation of the benzyl ether, deprotection of the hydroxyl groups, and introduction of the 13C3 label.", "Starting Materials": [ "Vanillin", "Sodium borohydride", "Benzyl bromide", "Sodium hydroxide", "13C3-labeled formaldehyde", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Reduction of Vanillin to Vanillyl alcohol using Sodium borohydride in Methanol.", "Step 2: Protection of the hydroxyl groups of Vanillyl alcohol by treatment with Acetic anhydride and Pyridine.", "Step 3: Formation of the benzyl ether by treatment of the protected Vanillyl alcohol with Benzyl bromide and Sodium hydroxide in Methanol.", "Step 4: Deprotection of the hydroxyl groups by treatment with Hydrochloric acid in Methanol.", "Step 5: Introduction of the 13C3 label by reaction of the deprotected Vanillyl alcohol with 13C3-labeled formaldehyde in the presence of Sodium borohydride in Chloroform.", "Step 6: Racemization of the labeled Secoisolariciresinol by treatment with Hydrochloric acid in Methanol.", "Step 7: Purification of the racemic Secoisolariciresinol-13C3 by column chromatography using a mixture of Chloroform and Methanol as the eluent." ] } | |

CAS 编号 |

1346602-47-8 |

分子式 |

C20H26O6 |

分子量 |

365.399 |

IUPAC 名称 |

(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1 |

InChI 键 |

PUETUDUXMCLALY-JQGCDJRGSA-N |

SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |

同义词 |

(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)